Product packaging for 7-Bromo-2-methyl-8-nitroquinoline(Cat. No.:)

7-Bromo-2-methyl-8-nitroquinoline

Cat. No.: B11822689
M. Wt: 267.08 g/mol
InChI Key: NKPDZCFDMLAHBI-UHFFFAOYSA-N
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Description

7-Bromo-2-methyl-8-nitroquinoline (CAS 1648785-27-6) is an organic compound with the molecular formula C10H7BrN2O2 and a molecular weight of 267.08 g/mol . This compound belongs to the quinoline family, which are nitrogen-containing heterocycles recognized as privileged structures in medicinal chemistry due to their diverse biological activities . The structure features a bromo substituent at the 7-position and a nitro group at the 8-position, making it a versatile synthetic intermediate for further functionalization, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions. While the specific biological data for this compound is not fully detailed in the search results, analogues based on the 8-nitroquinoline scaffold have demonstrated significant potential in scientific research. Particularly, 8-nitroquinoline derivatives have been synthesized and investigated for their potent antitumor properties. Studies on similar compounds have shown that they can induce cell cycle arrest and promote apoptosis (programmed cell death) through a reactive oxygen species (ROS)-mediated mitochondrial pathway in cancer cell lines, such as breast cancer MCF-7 and cervical cancer HeLa cells . This suggests that this compound could serve as a critical precursor or building block in the development of novel anticancer agents and for probing related biochemical mechanisms . This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BrN2O2 B11822689 7-Bromo-2-methyl-8-nitroquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

IUPAC Name

7-bromo-2-methyl-8-nitroquinoline

InChI

InChI=1S/C10H7BrN2O2/c1-6-2-3-7-4-5-8(11)10(13(14)15)9(7)12-6/h2-5H,1H3

InChI Key

NKPDZCFDMLAHBI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2[N+](=O)[O-])Br

Origin of Product

United States

Chemical Transformations and Derivatization Strategies of 7 Bromo 2 Methyl 8 Nitroquinoline

Reactions Involving the Bromine Substituent

The bromine atom at the C-7 position is a versatile handle for introducing molecular diversity through various substitution and coupling reactions.

While nucleophilic aromatic substitution (SNAr) on aryl halides typically requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group, the 8-nitro group in 7-bromo-2-methyl-8-nitroquinoline activates the C-7 position for such reactions. youtube.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon bearing the bromine, forming a temporary Meisenheimer complex. Subsequent elimination of the bromide ion restores aromaticity and yields the substituted product.

Common nucleophiles that can be employed include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide (B1231860) would yield 7-methoxy-2-methyl-8-nitroquinoline. The rate and success of these reactions are highly dependent on the nucleophile's strength and the reaction conditions, often requiring elevated temperatures. youtube.com

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the bromo-substituent at C-7 is an ideal handle for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. researchgate.netresearchgate.netmdpi.com This method is widely used due to its mild reaction conditions and tolerance of a wide variety of functional groups. For this compound, a Suzuki coupling with an arylboronic acid (Ar-B(OH)₂) would yield the corresponding 7-aryl-2-methyl-8-nitroquinoline derivative.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Coupling PartnerCatalyst (mol%)BaseSolventProduct Type
Arylboronic AcidPd(PPh₃)₄ (5%)K₃PO₄1,4-Dioxane7-Aryl-2-methyl-8-nitroquinoline
Phenylboronic AcidPd₂(dba)₃ (1.5%)Cs₂CO₃Dioxane7-Phenyl-2-methyl-8-nitroquinoline

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by a combination of a palladium complex and a copper(I) salt. organic-chemistry.orgresearchgate.netsoton.ac.uk The reaction of this compound with a terminal alkyne (R-C≡CH) provides access to 7-alkynyl-2-methyl-8-nitroquinoline derivatives. These products are valuable intermediates, as the alkyne moiety can be further manipulated.

Table 2: Representative Conditions for Sonogashira Coupling

Coupling PartnerCatalyst SystemBaseSolventProduct Type
Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF7-Alkynyl-2-methyl-8-nitroquinoline
TrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NTHF7-(Trimethylsilylethynyl)-2-methyl-8-nitroquinoline

In some synthetic pathways, the removal of the bromine atom is necessary. Reductive debromination replaces the C-Br bond with a C-H bond. A common method to achieve this is through catalytic hydrogenation. Reacting this compound with hydrogen gas over a palladium-on-carbon (Pd/C) catalyst, often in the presence of a base like triethylamine (B128534) or magnesium oxide to neutralize the HBr byproduct, would yield 2-methyl-8-nitroquinoline (B1328908). It is crucial to control the reaction conditions to selectively reduce the C-Br bond without affecting the nitro group.

Reactions Involving the Nitro Group

The nitro group at the C-8 position is a key functional group that can be readily transformed into other nitrogen-containing moieties, most notably the amino group.

The reduction of the 8-nitro group to an 8-amino group is a fundamental and widely utilized transformation. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the quinoline (B57606) ring. The resulting product, 7-bromo-2-methylquinolin-8-amine (B2437772), is a valuable building block for further synthesis. nih.gov

Several methods are available for this reduction, offering a range of selectivities and reaction conditions. nih.govrsc.org

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). It is generally clean and high-yielding, but care must be taken to avoid concurrent reductive debromination.

Metal-Acid Systems: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are effective for reducing aromatic nitro groups. rsc.org Stannous chloride (SnCl₂) in concentrated HCl is a particularly common and reliable reagent for this purpose. nih.gov

Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can also be employed, often under milder, neutral, or basic conditions.

Table 3: Common Reagents for the Reduction of the 8-Nitro Group

Reagent(s)SolventTypical ConditionsProduct
SnCl₂·2H₂O / HClEthanol / WaterReflux7-Bromo-2-methylquinolin-8-amine
Fe / Acetic AcidEthanol70-80°C7-Bromo-2-methylquinolin-8-amine
H₂ / Pd/CEthanol / MethanolRoom Temperature, 1-3 atm7-Bromo-2-methylquinolin-8-amine

The 8-amino group of 7-bromo-2-methylquinolin-8-amine is a gateway to a wide array of other functionalities. A primary reaction of aromatic amines is diazotization, which involves treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C). This converts the amino group into a highly versatile diazonium salt (-N₂⁺Cl⁻).

The diazonium intermediate is typically not isolated and can be immediately subjected to various substitution reactions, including:

Sandmeyer Reactions: Copper(I) salts (CuCl, CuBr, CuCN) can be used to replace the diazonium group with -Cl, -Br, or -CN, respectively.

Schiemann Reaction: Heating the diazonium salt with fluoroboric acid (HBF₄) introduces a fluorine atom.

Hydrolysis: Gently warming the diazonium salt solution in water leads to the formation of the corresponding 8-hydroxy derivative.

These transformations allow for the introduction of a diverse range of substituents at the 8-position, starting from the amino intermediate, thereby expanding the synthetic utility of the parent this compound molecule.

Reactions Involving the Methyl Group at C-2

The methyl group at the C-2 position of the quinoline ring, analogous to a benzylic position, exhibits heightened reactivity, making it a prime site for various chemical modifications.

Oxidation Reactions

The oxidation of the methyl group in 2-methylquinoline (B7769805) derivatives can lead to the formation of corresponding carboxylic acids, aldehydes, or alcohols, depending on the choice of oxidizing agent and reaction conditions. While specific studies on this compound are not prevalent, the oxidation of related 2-methylquinolines provides a framework for understanding its potential transformations.

Vigorous oxidation of 2-methylquinoline with reagents like potassium permanganate (B83412) (KMnO₄) typically converts the methyl group into a carboxylic acid. youtube.comyoutube.com The benzene (B151609) portion of the quinoline ring can also be oxidized under these harsh conditions, leading to pyridine-2,3-dicarboxylic acid (quinolinic acid). youtube.com However, for substituted quinolines, the reaction can be more selective. For instance, the oxidation of the methyl group in a di-chlorinated 2-methylquinoline sulfonamide using selenium dioxide (SeO₂) has been shown to yield the corresponding aldehyde, which is a key intermediate for antiamyloidogenic agents. rsc.org This suggests that SeO₂ could be a suitable reagent for the controlled oxidation of this compound to its corresponding aldehyde, quinoline-2-carbaldehyde. nih.gov

The electron-withdrawing nature of the 7-bromo and 8-nitro substituents would likely make the quinoline ring more resistant to oxidative cleavage, potentially favoring the selective oxidation of the C-2 methyl group.

Table 1: Examples of Oxidation Reactions of 2-Methylquinoline Derivatives

Starting Material Reagent(s) Product Reference
2-Methylquinoline KMnO₄ (hot, alkaline) Quinoline-2-carboxylic acid / Quinolinic acid youtube.comyoutube.com
Di-chlorinated 2-methylquinoline sulfonamide SeO₂ Corresponding aldehyde rsc.org

Condensation Reactions

The methyl group at the C-2 position of quinoline is sufficiently acidic to participate in condensation reactions with aldehydes, particularly aromatic aldehydes. This reaction, often referred to as the Doebner-von Miller reaction variant, typically yields trans-β-(2-quinolyl)styrenes. rsc.org

These condensations are commonly carried out in the presence of acetic anhydride (B1165640) or with a Lewis acid catalyst such as zinc chloride (ZnCl₂). rsc.orgresearchgate.net The reaction proceeds through a proposed 2-methylene-1,2-dihydroquinoline (quinaldine methide) intermediate. rsc.org Kinetic studies have shown that the reaction is promoted by electron-withdrawing groups on the benzaldehyde, which facilitate the initial addition step. rsc.org While traditional methods often require prolonged heating, which can lead to by-product formation, alternative methods have been developed to improve yields. researchgate.net

For this compound, the strong electron-withdrawing effects of the nitro and bromo groups would decrease the acidity of the methyl protons, making the formation of the methide intermediate more challenging. Therefore, more stringent reaction conditions, such as the use of a strong base or a highly effective catalyst, might be necessary to facilitate condensation reactions.

Table 2: Condensation Reactions of 2-Methylquinoline (Quinaldine)

Aldehyde Catalyst/Solvent Product Type Reference
Benzaldehydes Acetic Anhydride / Acetic Acid trans-β-(2-Quinolyl)styrenes rsc.org
4-Hydroxybenzaldehyde Acetic Anhydride (E)-2-(2-(4-hydroxyphenyl)-vinyl)quinoline researchgate.net

Halogenation of the Methyl Group

Direct halogenation of the methyl group at the C-2 position involves a free-radical substitution mechanism, similar to the halogenation of toluene. This type of reaction typically requires conditions that promote the formation of halogen radicals, such as UV light or the use of a radical initiator like N-Bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN).

While extensive research exists on the halogenation of the quinoline ring itself rsc.orgacgpubs.org, specific documentation on the halogenation of the methyl group of this compound is scarce. Generally, benzylic bromination with NBS would be the method of choice to introduce a bromine atom, yielding 7-Bromo-2-(bromomethyl)-8-nitroquinoline. This product would be a valuable intermediate, as the benzylic bromide is highly reactive towards nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. The electron-withdrawing substituents on the quinoline ring are not expected to significantly interfere with the radical mechanism at the methyl group.

Reactivity of the Quinoline Nitrogen Atom

The lone pair of electrons on the quinoline nitrogen atom allows it to act as a base and a nucleophile, leading to reactions such as N-oxidation and quaternization.

N-Oxidation Reactions

The nitrogen atom of the quinoline ring can be oxidized to form a quinoline N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide. Quinoline N-oxides are versatile synthetic intermediates that can facilitate further functionalization of the quinoline ring, particularly at the C-2 and C-4 positions. rsc.orgnih.gov

The N-oxide group activates the ring for both nucleophilic and electrophilic substitution. For example, it directs nucleophilic attack to the C-2 position. nih.gov In the case of this compound, the presence of the strongly deactivating 8-nitro group would render the quinoline nitrogen significantly less nucleophilic. Consequently, N-oxidation would require more forceful oxidizing conditions compared to unsubstituted quinoline. The resulting N-oxide, this compound N-oxide, would be a precursor for introducing various nucleophiles at the C-2 position via deoxygenative functionalization. nih.gov

Quaternization and Salt Formation

The nitrogen atom in the quinoline ring can be alkylated by various alkylating agents to form quaternary quinolinium salts. google.com This reaction demonstrates the nucleophilic character of the quinoline nitrogen. Common alkylating agents include alkyl halides (e.g., methyl iodide), benzyl (B1604629) halides, and dialkyl sulfates. google.comgoogle.com The resulting quaternary salts are of interest in medicinal chemistry and materials science. nih.gov

The quaternization of this compound would be challenging due to the electronic effects of the substituents. The 8-nitro group, being one of the most powerful electron-withdrawing groups, drastically reduces the basicity and nucleophilicity of the quinoline nitrogen. This deactivation makes the nitrogen lone pair less available for attack on an alkylating agent. While the reaction may still be possible, it would likely require highly reactive alkylating agents (e.g., methyl triflate) and elevated temperatures. Steric hindrance between the C-8 nitro group and the incoming alkyl group could also play an inhibitory role. google.comgoogle.com

Table 3: Quaternization of Quinoline Derivatives

Quinoline Substrate Alkylating Agent Solvent Product Type Reference
Quinoline oligomer Benzyl halide Toluene, Chloroform, or DMSO Quaternary quinolinium salt google.comgoogle.com
Quinoline oligomer Dialkyl sulfate (B86663) Toluene/Chloroform Methyl quinolinium sulfate oligomer google.com

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Bromo 2 Methyl 8 Nitroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei. For 7-Bromo-2-methyl-8-nitroquinoline, ¹H and ¹³C NMR, along with two-dimensional techniques, provide definitive evidence for the arrangement of atoms and the electronic effects of the substituents on the quinoline (B57606) core.

¹H NMR Spectral Analysis: Chemical Shifts and Coupling Patterns in Related Structures

The quinoline ring system has four aromatic protons in this substituted derivative: H-3, H-4, H-5, and H-6.

Methyl Protons (C2-CH₃): These protons typically appear as a singlet in the upfield region of the aromatic spectrum, generally around 2.75 ppm. chemicalbook.com

H-3 and H-4 Protons: These protons on the pyridine (B92270) ring are influenced by the adjacent methyl group and the quinoline nitrogen. They are expected to appear as doublets due to coupling with each other. H-4 is typically further downfield than H-3. For instance, in 2-methyl-8-nitroquinoline (B1328908), the H-3 and H-4 protons appear at approximately 7.40 ppm and 8.10 ppm, respectively. chemicalbook.com

H-5 and H-6 Protons: These protons on the benzene (B151609) ring are part of an AB spin system, appearing as two doublets. Their chemical shifts are significantly influenced by the powerful electron-withdrawing nitro group at C-8 and the bromine atom at C-7. The bromine atom is expected to induce a downfield shift on the adjacent H-6 proton. The nitro group strongly deshields the peri-proton H-6. In the related 7-methyl-8-nitroquinoline (B1293703), the H-5 and H-6 protons show a complex pattern. semanticscholar.org For the 7-bromo analog, the H-6 proton is expected to be significantly downfield.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Data is inferred from spectral analysis of related quinoline derivatives. chemicalbook.comsemanticscholar.org

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-3~ 7.45Doublet (d)J(H3-H4) ≈ 8.5
H-4~ 8.15Doublet (d)J(H4-H3) ≈ 8.5
H-5~ 7.95Doublet (d)J(H5-H6) ≈ 9.0
H-6~ 8.20Doublet (d)J(H6-H5) ≈ 9.0
2-CH₃~ 2.75Singlet (s)N/A

¹³C NMR Spectral Analysis: Carbon Environments in Related Structures

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The substituents (bromo, methyl, and nitro groups) have distinct electronic effects that influence the chemical shifts of the quinoline carbons. Electron-withdrawing groups like nitro and bromo generally shift the attached and ortho/para carbons downfield, though the "heavy atom effect" of bromine can sometimes cause an upfield shift for the directly attached carbon. researchgate.net

Based on data from 2-methyl-8-nitroquinoline and other substituted quinolines, the following predictions can be made. researchgate.netchemicalbook.com The carbons bearing the nitro (C-8) and bromo (C-7) groups will have their resonances significantly affected. The methyl-substituted carbon (C-2) will be shifted downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Data is inferred from spectral analysis of related quinoline derivatives. researchgate.net

Carbon AtomPredicted Chemical Shift (ppm)
C-2~ 159
C-3~ 124
C-4~ 137
C-4a~ 147
C-5~ 129
C-6~ 132
C-7~ 120
C-8~ 140
C-8a~ 145
2-CH₃~ 25

2D NMR Techniques for Connectivity and Proximity Determination (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting H-3 with H-4, and H-5 with H-6, confirming their positions in the respective rings. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. sdsu.edu It would allow for the direct assignment of C-3, C-4, C-5, C-6, and the methyl carbon based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds) between protons and carbons, which is vital for piecing together the molecular framework. sdsu.edu Key HMBC correlations for confirming the substituent positions would include:

Correlations from the methyl protons (2-CH₃) to carbons C-2 and C-3.

Correlation from H-5 to carbons C-4, C-7, and C-8a.

Correlation from H-6 to carbons C-5, C-8, and C-4a.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Characteristic Vibrational Modes of Nitro and Bromo Groups in Quinoline Scaffolds

The IR and Raman spectra of this compound would be dominated by absorption bands characteristic of its functional groups. researchgate.net

Nitro (NO₂) Group Vibrations: The nitro group has two very strong and distinct stretching vibrations. researchgate.net

Asymmetric Stretch (ν_as_): This typically appears as a strong band in the region of 1500-1570 cm⁻¹. wpmucdn.com

Symmetric Stretch (ν_s_): This is also a strong band, found in the 1300-1380 cm⁻¹ range. wpmucdn.com The exact positions are sensitive to the electronic environment; conjugation with the quinoline ring can slightly lower these frequencies.

Bromo (C-Br) Group Vibrations: The carbon-bromine stretching vibration (ν_C-Br_) is found in the far-infrared region of the spectrum. For aromatic bromine compounds, this band is typically observed between 500 and 600 cm⁻¹. researchgate.net Its intensity can vary.

Table 3: Characteristic Group Frequencies for this compound Data compiled from typical ranges and studies on related halogenated nitroaromatics. researchgate.netwpmucdn.comdocbrown.info

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Nitro (NO₂)Asymmetric Stretch1550 - 1520Strong
Nitro (NO₂)Symmetric Stretch1360 - 1330Strong
Aromatic C-HStretching3100 - 3000Medium-Weak
Methyl (CH₃)Stretching2975 - 2845Medium-Weak
Aromatic C=C/C=NRing Stretching1620 - 1450Medium-Strong
C-BrStretching600 - 500Medium-Strong

Quinoline Ring Vibrations and Substituent Effects

The quinoline ring itself has a complex series of vibrational modes, including ring stretching, in-plane bending, and out-of-plane bending. mdpi.com The frequencies of these vibrations are influenced by the mass and electronic effects of the attached substituents (bromo, methyl, and nitro groups). researchgate.net

The electron-withdrawing nature of the nitro and bromo groups, combined with the electron-donating effect of the methyl group, alters the electron density distribution within the quinoline's π-system. This perturbation shifts the ring stretching and bending frequencies compared to unsubstituted quinoline. mdpi.com For example, the presence of these substituents can affect the "ring breathing" modes, which are collective vibrations of the entire ring system and often appear in the fingerprint region (below 1500 cm⁻¹). researchgate.net Computational studies, such as Density Functional Theory (DFT) calculations on similar substituted quinolines, have shown that substituents significantly influence the geometry and vibrational frequencies of the molecule. researchgate.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is critical for confirming the molecular weight of a compound and deducing its structure through fragmentation analysis.

In the mass spectrum of this compound, the molecular ion peak is expected to be a prominent feature. Due to the presence of bromine, which has two stable isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by two mass units (M•+ and M•++2). uomosul.edu.iq This isotopic signature is a key characteristic for identifying bromine-containing compounds.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

Fragment Ion Proposed Neutral Loss Notes
[C10H7BrN2O2]+•-Molecular ion (doublet due to Br isotopes)
[C10H7BrN]+•NO2Loss of the nitro group
[C9H4BrN]+•NO2, CH3Subsequent loss of the methyl group
[C10H7N2O2]+BrLoss of the bromine atom
[C9H6N]+Br, HCNLoss of bromine and hydrogen cyanide from the ring

This table is based on theoretical fragmentation patterns and data from analogous compounds.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. chemrxiv.orglcms.cz For this compound, with the molecular formula C10H7BrN2O2, the theoretical exact masses for the two bromine isotopes can be calculated. The experimental HRMS data should match these theoretical values within a very narrow margin of error (typically < 5 ppm), thus confirming the elemental composition.

Table 2: Theoretical High-Resolution Mass Data for this compound

Molecular Formula Isotope Theoretical Exact Mass (Da)
C10H779BrN2O279Br265.9718
C10H781BrN2O281Br267.9698

Calculated theoretical values.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π → π* and n → π* electronic transitions. pharmatutor.orgwikipedia.orgyoutube.comlibretexts.org The chromophore in this molecule is the entire substituted quinoline ring system. The quinoline moiety itself has a conjugated π-system, giving rise to strong π → π* transitions. The presence of the nitro group, a strong electron-withdrawing group, and the bromine atom, an auxochrome, will influence the energy of these transitions, typically causing a bathochromic (red) shift to longer wavelengths compared to unsubstituted quinoline. fiveable.me The lone pairs of electrons on the nitrogen and oxygen atoms of the nitro group and the nitrogen of the quinoline ring can also participate in lower energy n → π* transitions. These are generally of lower intensity than the π → π* transitions. pharmatutor.orglibretexts.org

The electronic transitions can be further influenced by the solvent polarity, with polar solvents potentially causing a hypsochromic (blue) shift for n → π* transitions and a bathochromic shift for π → π* transitions. wikipedia.org

Table 3: Expected Electronic Transitions for this compound

Transition Type Involved Orbitals Expected Characteristics
π → πBonding π to antibonding πHigh intensity, influenced by conjugation and substituents.
n → πNon-bonding to antibonding πLower intensity, sensitive to solvent polarity.

This table is based on theoretical principles of UV-Vis spectroscopy.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net While a crystal structure for this compound has not been reported, the structure of the closely related compound, 8-Bromo-2-methyl-quinoline, provides valuable insights. nih.gov In the crystal structure of 8-Bromo-2-methyl-quinoline, the quinoline ring system is nearly planar. nih.gov It is expected that this compound would also adopt a largely planar conformation in the solid state. The presence of the nitro group at the 8-position may lead to some steric interactions that could cause a slight twisting of the nitro group out of the plane of the quinoline ring. The crystal packing would be influenced by intermolecular interactions such as π-π stacking of the aromatic quinoline rings. nih.gov

Table 4: Crystallographic Data for the Analogous Compound 8-Bromo-2-methyl-quinoline

Parameter Value Reference
Molecular Formula C10H8BrN nih.gov
Crystal System Monoclinic nih.gov
Space Group P21/c nih.gov
Dihedral Angle between Rings 0.49 (16)° nih.gov
Intermolecular Interactions Face-to-face π-π stacking nih.gov

Data for the analogous compound 8-Bromo-2-methyl-quinoline.

Computational and Theoretical Investigations of 7 Bromo 2 Methyl 8 Nitroquinoline

Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational quantum chemistry is a powerful tool for predicting the NLO properties of novel molecules. For quinoline (B57606) derivatives, the NLO response is largely governed by the nature and position of electron-donating and electron-withdrawing groups, which influence the molecular hyperpolarizability.

While no specific data exists for 7-bromo-2-methyl-8-nitroquinoline, studies on similar donor-acceptor substituted quinolines suggest that the presence of the nitro group (a strong electron-withdrawing group) and the bromine atom (which can also act as an electron-withdrawing group through inductive effects) would significantly influence its NLO properties. The methyl group, an electron-donating group, further contributes to the intramolecular charge transfer, a key factor for a high NLO response. It is anticipated that computational studies, such as those employing Density Functional Theory (DFT), would be instrumental in quantifying the first and second hyperpolarizabilities of this molecule, providing insight into its potential as an NLO material.

Reaction Mechanism Studies

Computational Elucidation of Substitution Pathways

The reactivity of the quinoline ring is heavily influenced by its substituents. In this compound, the bromine atom at the 7-position and the nitro group at the 8-position are key sites for nucleophilic aromatic substitution reactions. Computational studies on halo- and nitro-substituted quinolines have shown that the positions most susceptible to nucleophilic attack can be predicted by calculating the local electrophilicity and the distribution of the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, it is expected that the bromine atom would be a primary site for substitution. Theoretical calculations could elucidate the preferred reaction pathways, for instance, by comparing the activation energies for the substitution of the bromo versus the nitro group under various reaction conditions.

Energy Barriers and Transition States for Chemical Transformations

Computational chemistry provides a means to map the potential energy surface of a reaction, allowing for the determination of energy barriers and the characterization of transition state structures. For a transformation involving this compound, such as a nucleophilic substitution, DFT calculations could model the reaction coordinate.

Solvent Effects on Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of a molecule can be significantly altered by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate these solvent effects.

For this compound, changes in solvent polarity are expected to influence its UV-Vis absorption spectrum. In polar solvents, a bathochromic (red) shift of the absorption maxima is anticipated due to the stabilization of the excited state, which is likely to be more polar than the ground state. Time-Dependent DFT (TD-DFT) calculations incorporating solvent models could predict these solvatochromic shifts. The table below hypothetically illustrates how the absorption maximum (λmax) might change with solvent polarity.

SolventDielectric Constant (ε)Predicted λmax (nm)
n-Hexane1.88320
Dichloromethane8.93335
Acetonitrile37.5345
Water80.1350

These predicted shifts would be a consequence of the differential solvation of the ground and excited states of the molecule, driven by dipole-dipole interactions and hydrogen bonding in the case of protic solvents.

Synthetic Applications and Future Research Directions of 7 Bromo 2 Methyl 8 Nitroquinoline As a Chemical Precursor

Utility in the Synthesis of Complex Heterocyclic Systems

The trifunctional nature of 7-Bromo-2-methyl-8-nitroquinoline provides a rich platform for the construction of diverse and complex heterocyclic systems. The bromo and nitro substituents, in particular, are reactive handles that can be selectively targeted to build more intricate molecular architectures.

The bromine atom at the 7-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. For instance, a Suzuki coupling could be employed to introduce a new aromatic or heteroaromatic ring system at the 7-position, leading to extended π-conjugated systems with potential applications in materials science or as biologically active agents.

The nitro group at the 8-position is a strong electron-withdrawing group, which activates the quinoline (B57606) ring towards nucleophilic aromatic substitution (SNAr). nih.gov This allows for the displacement of the nitro group or other leaving groups on the ring by various nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups. nih.gov Furthermore, the nitro group can be readily reduced to an amino group. This amino functionality can then serve as a key intermediate for the construction of fused heterocyclic systems, such as imidazoquinolines, triazoloquinolines, or pyrazoloquinolines, through condensation reactions with appropriate bifunctional reagents. The reduction of the nitro group to an amine also opens up the possibility of forming amides, sulfonamides, and other derivatives, further expanding the molecular diversity that can be generated from this precursor.

The methyl group at the 2-position, while less reactive than the bromo and nitro groups, can also be functionalized. For example, it can undergo condensation reactions with aldehydes or be halogenated to introduce further reactive sites.

The interplay between these three functional groups allows for a stepwise and regioselective functionalization of the quinoline core, providing a clear pathway to complex heterocyclic structures that would be challenging to synthesize through other means.

Development of Libraries of Highly Functionalized Quinoline Derivatives for Further Research

The creation of compound libraries is a cornerstone of modern drug discovery and materials science research. nih.gov this compound is an ideal scaffold for the generation of such libraries due to its multiple points of diversification. By systematically varying the substituents at the 7- and 8-positions, and potentially the 2-position, a vast number of unique molecules can be synthesized and screened for desired properties.

A hypothetical library synthesis could involve a multi-step sequence where each step introduces a new element of diversity. For example, the initial scaffold could undergo a Suzuki coupling at the 7-position with a diverse set of boronic acids. The resulting products could then be subjected to reduction of the nitro group, followed by acylation or sulfonylation with a variety of acyl chlorides or sulfonyl chlorides. This two-step diversification strategy would rapidly generate a large library of compounds with significant structural variation.

The resulting library of highly functionalized quinoline derivatives could be screened for a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.gov The structural data from such screenings would be invaluable for establishing structure-activity relationships (SAR), guiding the design of more potent and selective compounds.

Table 1: Potential Diversification of this compound

PositionFunctional GroupPotential ReactionsExample of Introduced Groups
7BromoSuzuki, Stille, Heck, Sonogashira, Buchwald-HartwigAryl, Heteroaryl, Alkyl, Alkynyl, Amino
8NitroReduction, Nucleophilic Aromatic SubstitutionAmino, Alkoxy, Thiol, Azido
2MethylCondensation, HalogenationStyryl, Halomethyl

Potential for Catalyst Development and Ligand Design

Quinoline and its derivatives are known to act as effective ligands in coordination chemistry and catalysis. nih.govrsc.orgthieme-connect.com The nitrogen atom of the quinoline ring can coordinate to a variety of transition metals, and the substituents on the ring can be tailored to modulate the electronic and steric properties of the resulting metal complexes.

This compound, and particularly its derivatives, hold significant potential for the development of novel catalysts and ligands. Reduction of the nitro group to an amine would yield 7-bromo-2-methylquinolin-8-amine (B2437772). This diamine derivative, with the quinoline nitrogen and the exocyclic amino group, could act as a bidentate ligand for various transition metals. The bromine atom at the 7-position provides a handle for further modification, such as the introduction of phosphine (B1218219) groups via a cross-coupling reaction, which could lead to the formation of pincer-type ligands. These types of ligands are known to form highly stable and active catalysts for a range of organic transformations.

Furthermore, the chiral derivatives of this scaffold could be explored for applications in asymmetric catalysis, a field of immense importance in the synthesis of enantiomerically pure pharmaceuticals.

Green Chemistry Approaches in its Synthesis and Derivatization

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. nih.govresearchgate.nettandfonline.comtandfonline.com While the classical methods for quinoline synthesis often involve harsh conditions and toxic reagents, modern synthetic chemistry is increasingly focused on developing greener alternatives. nih.govtandfonline.comtandfonline.com

The synthesis of this compound itself could potentially be optimized to be more environmentally friendly. For the derivatization of this compound, several green chemistry approaches can be envisioned. The use of microwave irradiation or ultrasound-assisted synthesis can often lead to shorter reaction times, higher yields, and reduced energy consumption. nih.gov One-pot, multicomponent reactions are another key green chemistry strategy that can be applied to the derivatization of this scaffold, reducing the number of synthetic steps and purification procedures. researchgate.net

The choice of solvents and catalysts is also crucial. The use of greener solvents like water or ethanol, or even solvent-free conditions, would significantly improve the environmental profile of the synthetic routes. researchgate.nettandfonline.comtandfonline.com The development of recyclable catalysts, such as polymer-supported or magnetic nanoparticle-based catalysts, would also contribute to a more sustainable chemical process.

Future Research Avenues in Synthetic Methodology and Computational Chemistry

The full synthetic potential of this compound remains largely untapped, presenting numerous opportunities for future research.

In the realm of synthetic methodology, a systematic investigation of the reactivity of the three functional groups is warranted. This would involve exploring a wider range of modern cross-coupling reactions at the 7-position, investigating the scope of nucleophilic aromatic substitution at the 8-position, and developing methods for the selective functionalization of the methyl group at the 2-position. The development of one-pot procedures that combine several transformations would be a particularly valuable contribution.

Computational chemistry can play a significant role in guiding and accelerating this research. nih.govresearchgate.net Density Functional Theory (DFT) calculations can be used to predict the reactivity of the different positions on the quinoline ring, helping to design more efficient and selective reactions. Molecular modeling and docking studies can be employed to predict the binding of the synthesized derivatives to biological targets, aiding in the rational design of new drug candidates. nih.gov Computational tools can also be used to study the electronic and photophysical properties of the synthesized compounds, which is relevant for their potential applications in materials science.

Q & A

Basic: What are the standard synthetic routes for 7-bromo-2-methyl-8-nitroquinoline, and how can reaction conditions be optimized?

The synthesis typically involves bromination and nitration steps on a quinoline backbone. Bromination at the 7-position is achieved using reagents like N-bromosuccinimide (NBS) in chloroform, followed by nitration at the 8-position with mixed acids (HNO₃/H₂SO₄). Optimization includes:

  • Continuous flow reactors to enhance reaction efficiency and safety.
  • Green chemistry principles (e.g., solvent substitution, catalytic reductions) to improve yield and reduce waste .
  • Monitoring reaction progress via TLC or HPLC to isolate intermediates.

Basic: How does the nitro group in this compound contribute to its biological activity?

The nitro group undergoes enzymatic or chemical reduction to form reactive intermediates (e.g., nitro radicals or hydroxylamines), which interact with DNA or proteins. This mechanism is critical for its antimicrobial and anticancer properties. Experimental validation involves:

  • Bioreduction assays under anaerobic conditions with NADPH-dependent enzymes.
  • Electron paramagnetic resonance (EPR) to detect radical intermediates .

Advanced: How can contradictory data on biological activity between in vitro and in vivo studies be resolved?

Contradictions often arise from differences in metabolic activation or bioavailability. Methodological approaches include:

  • Comparative metabolomics to identify active metabolites in vivo.
  • X-ray crystallography (using programs like SHELXL ) to study target-binding interactions.
  • Pharmacokinetic modeling to correlate dose-response relationships across models .

Basic: What nucleophilic substitution reactions are feasible at the bromine site, and what conditions are required?

Bromine at the 7-position is susceptible to substitution under basic conditions. Common reactions:

  • Amine substitution : Use primary/secondary amines in DMF at 80–100°C.
  • Thiol substitution : Employ NaSH in ethanol under reflux.
  • Monitor reactivity via ¹H NMR to confirm bond cleavage and product formation .

Advanced: How can computational methods predict the electronic effects of substituents on reactivity?

  • Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attacks.
  • Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like DNA topoisomerases.
  • Validate predictions with cyclic voltammetry to measure redox potentials of the nitro group .

Basic: What analytical techniques are used to confirm the structure of synthetic intermediates?

  • Single-crystal X-ray diffraction (SHELXS/SHELXD ) for absolute configuration.
  • High-resolution mass spectrometry (HRMS) for molecular formula verification.
  • FT-IR spectroscopy to track functional groups (e.g., nitro stretching at ~1520 cm⁻¹) .

Advanced: How can photostability and light-induced decomposition be evaluated for this compound?

  • UV-Vis spectroscopy monitors absorbance changes under controlled light exposure.
  • Time-resolved infrared (TRIR) tracks photolytic intermediates on microsecond timescales.
  • Two-photon excitation (2PE) assays assess suitability for photodynamic therapy or controlled release applications .

Basic: What in vitro models are appropriate for preliminary toxicity screening?

  • HepG2 cells for hepatotoxicity assessment.
  • Ames test for mutagenic potential.
  • Microsomal stability assays (e.g., rat liver microsomes) to predict metabolic degradation .

Advanced: How can crystallographic data resolve ambiguities in regioselectivity during synthesis?

  • Powder X-ray diffraction (PXRD) identifies polymorphs or byproducts.
  • Hirshfeld surface analysis maps intermolecular interactions influencing regioselectivity.
  • SHELXPRO refines disorder models in crystal structures .

Advanced: What strategies enable systematic modification of the quinoline scaffold for structure-activity relationship (SAR) studies?

  • Parallel synthesis with varied substituents at the 2-, 7-, and 8-positions.
  • Click chemistry (e.g., CuAAC) to append triazole moieties for enhanced solubility.
  • Cryo-EM or surface plasmon resonance (SPR) to quantify binding affinities .

Basic: What role does the methyl group at the 2-position play in stabilizing the compound?

The methyl group enhances lipophilicity and steric hindrance, reducing metabolic oxidation. Experimental evidence includes:

  • LogP measurements to compare hydrophobicity with non-methylated analogs.
  • CYP450 inhibition assays to assess metabolic stability .

Advanced: Can this compound be adapted as a fluorescent probe for cellular imaging?

  • Suzuki coupling to replace bromine with fluorophores (e.g., BODIPY).
  • Fluorescence lifetime imaging microscopy (FLIM) to track subcellular localization.
  • Two-photon cross-section measurements to evaluate excitation efficiency in tissue .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.